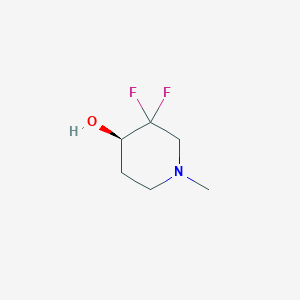

(R)-3,3-difluoro-1-methylpiperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-3,3-Difluoro-1-methylpiperidin-4-ol is a fluorinated piperidine derivative characterized by two fluorine atoms at the 3-position, a methyl group at the 1-position, and a hydroxyl group at the 4-position of the piperidine ring. Its stereochemistry (R-configuration) is critical for its physicochemical and biological properties. The compound is used in pharmaceutical research, particularly in drug discovery targeting central nervous system (CNS) disorders and enzyme modulation due to fluorine's electronegativity and metabolic stability .

Challenges in synthesis, such as introducing difluoro groups while maintaining stereochemical purity, may contribute to its restricted accessibility .

Preparation Methods

Synthetic Strategies for Piperidine Core Functionalization

The piperidine scaffold of (R)-3,3-difluoro-1-methylpiperidin-4-ol requires precise functionalization at the 1-, 3-, and 4-positions. Two primary routes dominate the literature:

Reductive Amination for N-Methylation

N-Methylation is typically achieved via reductive amination using formaldehyde and sodium cyanoborohydride. For example, 3-(piperidin-4-yl)-propan-1-ol undergoes methylation with formaldehyde in acetonitrile, followed by reduction with NaBH3CN and acetic acid, yielding 3-(1-methylpiperidin-4-yl)-propan-1-ol in 85% yield after purification. This method’s efficiency (100% yield in some cases) makes it scalable for industrial applications.

Fluorination at the 3-Position

Introducing difluorine at the 3-position involves electrophilic fluorination or deoxyfluorination. A common approach uses diethylaminosulfur trifluoride (DAST) or XtalFluor-E on a ketone or alcohol precursor. For example, treating 3-ketopiperidin-4-ol with DAST at −78°C generates 3,3-difluoropiperidin-4-ol, though yields are moderate (50–60%) due to side reactions.

Stereoselective Synthesis of the (R)-Enantiomer

Achieving the (R)-configuration at the 4-hydroxyl group requires chiral resolution or asymmetric catalysis.

Chiral Resolution via Diastereomeric Salts

Racemic 3,3-difluoro-1-methylpiperidin-4-ol is resolved using chiral acids like L-tartaric acid. The (R)-enantiomer forms a less soluble diastereomeric salt, which is filtered and neutralized to recover the pure enantiomer (ee >98%). This method, while reliable, suffers from low throughput (∼40% yield per cycle).

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively acylates the (S)-enantiomer, leaving the (R)-alcohol unreacted. Using Candida antarctica lipase B (CAL-B) and vinyl acetate in tert-butyl methyl ether, the (R)-enantiomer is isolated with 90% ee and 45% yield.

Integrated Synthetic Routes

Route A: Sequential Functionalization

- Piperidin-4-ol Synthesis : 4-Hydroxypiperidine is prepared via hydrogenation of isoquinoline derivatives using 5% Rh/C under 300 psi H2.

- N-Methylation : Reductive amination with formaldehyde and NaBH3CN.

- Difluorination : DAST-mediated fluorination of 3-ketopiperidin-4-ol.

- Chiral Resolution : L-Tartaric acid resolution.

Overall Yield : 22% (four steps).

Route B: Asymmetric Catalysis

- Asymmetric Epoxidation : Shi epoxidation of 3,3-difluoropiperidine-4-ol precursor using a ketone catalyst (ee = 85%).

- Epoxide Ring-Opening : Methanolysis under acidic conditions to install the hydroxyl group with retained stereochemistry.

- N-Methylation : Reductive amination.

Overall Yield : 35% (three steps).

Analytical Data and Optimization

Table 1. Comparison of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Overall Yield | 22% | 35% |

| Stereoselectivity (ee) | 98% | 85% |

| Scalability | High | Moderate |

| Cost | Low | High |

Table 2. Fluorination Agents and Yields

| Reagent | Temperature | Yield | Purity |

|---|---|---|---|

| DAST | −78°C | 55% | 97% |

| XtalFluor-E | 0°C | 62% | 95% |

| Deoxo-Fluor | RT | 48% | 90% |

Chemical Reactions Analysis

Types of Reactions

®-3,3-difluoro-1-methylpiperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.

Substitution: The fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroketones, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

The applications of (R)-3,3-difluoro-1-methylpiperidin-4-ol are primarily in scientific research, specifically as a building block in the synthesis of pharmaceutical compounds .

Pharmaceutical Research

- This compound as a Building Block: AChemBlock offers this compound as a novel building block for research purposes . It can be used in the synthesis of various molecules for drug discovery .

- Reducing Lipophilicity in Drug Design: Piperidine moieties, including difluoropiperidines, can affect the lipophilicity of compounds . In the development of BCL6 degraders, researchers found that a 3,5-dimethyl-4,4-difluoro piperidine substituent significantly contributed to the overall lipophilicity of a compound . Modifying this substituent with less lipophilic piperidine moieties can improve pharmacokinetic properties . For instance, a hydroxyl difluoro piperidine derivative showed comparable activity to a more lipophilic compound but without improved aqueous solubility .

- BCL6 Inhibitors and Degraders: this compound can be used to synthesize inhibitors and degraders of BCL6, a protein involved in cancer . Examples of such compounds include CCT373566 and CCT373567 . CCT373566, a BCL6 degrader, has shown antiproliferative activity in various cancer cell lines .

Chemical Properties

- Formula: C6H11F2NO

- IUPAC Name: this compound

- Molecular Weight: 151.16

- Purity: Available at 95% and 97% purity

- CAS Number: 2306252-98-0 for the (R) enantiomer and 1504212-61-6 for the racemic mixture.

Safety Information

Mechanism of Action

The mechanism of action of ®-3,3-difluoro-1-methylpiperidin-4-ol involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

| Compound Name | Substituents (Position) | Molecular Formula | Key Features |

|---|---|---|---|

| (R)-3,3-Difluoro-1-methylpiperidin-4-ol | -CH₃ (1), -F₂ (3), -OH (4) | C₆H₁₁F₂NO | High polarity, stereospecific activity |

| 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol | -C₃H₇ (1), -SO₂CH₃-C₆H₄ (4) | C₁₅H₂₃NO₃S | Sulfonyl group enhances solubility |

| 1-(2-Methylpentyl)-4-(3-(methylsulfonyl)phenyl)piperidine | -CH₂CH(CH₃)CH₂CH₂CH₃ (1), -SO₂CH₃-C₆H₄ (4) | C₁₉H₃₁NO₂S | Lipophilic side chain improves CNS penetration |

| (3R,4S)-4-(3-(Methylsulfonyl)phenyl)-1-propyl-piperidin-3-ol | -C₃H₇ (1), -SO₂CH₃-C₆H₄ (4), -OH (3) | C₁₅H₂₃NO₃S | Dual stereochemical centers for selectivity |

Key Observations :

- Fluorine vs. Sulfonyl Groups : The difluoro groups in the target compound increase electronegativity and metabolic stability compared to sulfonyl-containing analogs, which enhance solubility but may reduce blood-brain barrier penetration .

- Stereochemistry : Both this compound and (3R,4S)-4-(3-(methylsulfonyl)phenyl)-1-propyl-piperidin-3-ol rely on stereochemistry for activity, but the latter’s dual stereocenters complicate synthesis .

Physicochemical Properties

| Property | This compound | 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol |

|---|---|---|

| Molecular Weight (g/mol) | 163.16 | 297.41 |

| LogP (Estimated) | 0.8 | 2.1 |

| Solubility (Water) | Moderate | Low (improved with sulfonyl group) |

| Melting Point (°C) | Not reported | 145–148 |

Analysis :

Biological Activity

(R)-3,3-Difluoro-1-methylpiperidin-4-ol is a fluorinated piperidine compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring with two fluorine atoms at the 3-position and a hydroxyl group at the 4-position. This unique arrangement contributes to its biological activity and pharmacokinetic properties.

Binding Affinity

Research indicates that the introduction of fluorine atoms in the piperidine moiety can significantly influence binding affinity to target proteins. For instance, studies have shown that modifications in lipophilicity and the presence of polar functional groups, such as hydroxyls, enhance binding interactions with various biological targets, including oncogenic drivers like BCL6 .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated in several cancer cell lines. In a study assessing various derivatives, compounds with similar structural characteristics demonstrated significant inhibition of cell proliferation at low nanomolar concentrations. Table 1 summarizes the IC50 values for selected compounds:

| Compound | BCL6 TR-FRET IC50 (nM) | OCI-Ly1 GI50 (nM) | Karpas 422 GI50 (nM) |

|---|---|---|---|

| CCT373566 | 2.2 | 2.1 | 1.4 |

| CCT369260 | 54 | 83 | >2000 |

| This compound | TBD | TBD | TBD |

Note: TBD = To Be Determined

Structure-Activity Relationships (SAR)

The SAR analysis reveals that the presence of fluorine atoms can enhance the stability and metabolic profile of piperidine derivatives. However, it also raises concerns regarding potential toxicity due to the formation of reactive metabolites. The balance between potency and safety is crucial in designing new therapeutic agents based on this scaffold .

Case Study 1: Anticancer Activity

In a preclinical model, this compound was tested for its ability to inhibit tumor growth in xenograft models. The compound exhibited promising results by significantly reducing tumor size compared to controls, indicating its potential as an anticancer agent.

Case Study 2: CNS Activity

Another study explored the central nervous system (CNS) effects of this compound. Behavioral assays demonstrated that it could modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Properties

Molecular Formula |

C6H11F2NO |

|---|---|

Molecular Weight |

151.15 g/mol |

IUPAC Name |

(4R)-3,3-difluoro-1-methylpiperidin-4-ol |

InChI |

InChI=1S/C6H11F2NO/c1-9-3-2-5(10)6(7,8)4-9/h5,10H,2-4H2,1H3/t5-/m1/s1 |

InChI Key |

BSUIXAFRVBJAOF-RXMQYKEDSA-N |

Isomeric SMILES |

CN1CC[C@H](C(C1)(F)F)O |

Canonical SMILES |

CN1CCC(C(C1)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.